Cas no 80224-16-4 ((Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH)
(Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH Chemical and Physical Properties
Names and Identifiers
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- Glycine,L-leucyl-L-arginyl-L-arginyl-L-tryptophyl-L-seryl-L-leucyl-
- (Trp⁴)-Kemptide
- (Trp4)-Kemptide, Chocktide
- [TRP4]-KEMPTIDE
- Kemptide [LRRWSLG], [Trp4],LRRWSLG
- Chocktide
- H-LEU-ARG-ARG-TRP-SER-LEU-GLY-OH
- KEMPTIDE [LRRWSLG],[TRP4]
- LEU-ARG-ARG-TRP-SER-LEU-(LEU-ARG-ARG-TRP-SER-LEU-GLY)
- LEU-ARG-ARG-TRP-SER-LEU-GLY
- leucine-arginine-arginine-tryptophan-serine-leucine-glycin
- LRRWSLG
- L-Leucyl-L-arginyl-L-arginyl-L-tryptophyl-L-seryl-L-leucylglycine (ACI)
- Glycine, N-[N-[N-[N-[N2-(N2-L-leucyl-L-arginyl)-L-arginyl]-L-tryptophyl]-L-seryl]-L-leucyl]- (ZCI)
- 2: PN: WO2007113005 PAGE: 47 unclaimed sequence
- 2: PN: WO2007138017 PAGE: 22 unclaimed sequence
- 71: PN: WO03062262 SEQID: 71 unclaimed sequence
- N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8-[(1H-indol-3-yl)methyl]-19-methyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine
- 2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid
- 80224-16-4
- DTXSID501001105
- (Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH
-
- MDL: MFCD00133448
- Inchi: 1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47)/t25-,27-,28-,29-,30-,31-/m0/s1
- InChI Key: MSFGAYLGJZPYIQ-PUEDFKRLSA-N
- SMILES: C(C1=CNC2C=CC=CC1=2)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@@H](N)CC(C)C
Computed Properties
- Exact Mass: 886.51400
- Monoisotopic Mass: 886.51371974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 16
- Hydrogen Bond Acceptor Count: 23
- Heavy Atom Count: 63
- Rotatable Bond Count: 36
- Complexity: 1590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 6
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.1
- Topological Polar Surface Area: 403Ų
Experimental Properties
- PSA: 397.74000
- LogP: 2.70110
(Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB478303-5 mg |
(Trp4)-Kemptide (H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH); . |
80224-16-4 | 5mg |
€310.50 | 2023-06-15 | ||
| abcr | AB478303-25 mg |
(Trp4)-Kemptide (H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH); . |
80224-16-4 | 25mg |
€1090.50 | 2023-06-15 | ||
| AAPPTec | P000884-5mg |
[Trp4]-Kemptide |
80224-16-4 | 5mg |
$115.00 | 2024-07-19 | ||
| AAPPTec | P000884-10mg |
[Trp4]-Kemptide |
80224-16-4 | 10mg |
$190.00 | 2024-07-19 | ||
| AAPPTec | P000884-25mg |
[Trp4]-Kemptide |
80224-16-4 | 25mg |
$380.00 | 2024-07-19 | ||
| TRC | T218990-2.5mg |
(Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH |
80224-16-4 | 2.5mg |
$ 420.00 | 2022-06-03 | ||
| TRC | T218990-5mg |
(Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH |
80224-16-4 | 5mg |
$ 820.00 | 2022-06-03 | ||
| TRC | T218990-10mg |
(Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH |
80224-16-4 | 10mg |
$ 1315.00 | 2022-06-03 | ||
| abcr | AB478303-5mg |
(Trp4)-Kemptide (H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH); . |
80224-16-4 | 5mg |
€411.20 | 2025-04-16 | ||
| abcr | AB478303-25mg |
(Trp4)-Kemptide (H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH); . |
80224-16-4 | 25mg |
€1387.60 | 2025-04-16 |
(Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH Suppliers
(Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH Related Literature
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Additional information on (Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH
Professional Introduction to (Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH and CAS No. 80224-16-4
The compound with the CAS number 80224-16-4 is a synthetic peptide known as (Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH. This peptide has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. The sequence of amino acids in this peptide is meticulously designed to target specific biological pathways, making it a valuable tool in both academic research and drug development.
Peptides such as (Trp4)-Kemptide have been extensively studied for their potential applications in modulating various biological processes. The primary focus of research on this compound has been its interaction with biological targets, particularly its ability to bind to and inhibit certain enzymes and receptors. This interaction is crucial for developing therapeutic agents that can interfere with disease-causing pathways without causing significant side effects.
Recent studies have highlighted the importance of (Trp4)-Kemptide in the development of novel treatments for neurological disorders. The peptide's ability to cross the blood-brain barrier and interact with central nervous system receptors has made it a promising candidate for treating conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The precise arrangement of amino acids in its structure allows it to mimic natural neurotransmitters and modulate their activity, thereby restoring balance in affected neural circuits.
In addition to its neurological applications, (Trp4)-Kemptide has shown potential in cancer research. The peptide's binding affinity for certain cancer-specific antigens has been exploited to develop targeted therapies that can selectively kill cancer cells while sparing healthy cells. This targeted approach has the potential to reduce the side effects associated with traditional chemotherapy regimens, improving patient outcomes.
The synthesis of (Trp4)-Kemptide involves a series of complex chemical reactions that require high precision and expertise. The process typically begins with the selection of high-quality raw materials, followed by stepwise coupling of amino acids using solid-phase peptide synthesis techniques. Each step must be carefully monitored to ensure the correct sequence and purity of the peptide. Advanced analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the structural integrity of the final product.
The pharmacokinetic properties of (Trp4)-Kemptide have also been extensively studied. Research indicates that this peptide exhibits a favorable pharmacokinetic profile, with reasonable bioavailability and stability under physiological conditions. These characteristics make it suitable for various administration routes, including oral, intravenous, and topical applications. Understanding these pharmacokinetic properties is essential for optimizing dosing regimens and maximizing therapeutic efficacy.
One of the most exciting aspects of (Trp4)-Kemptide research is its potential in personalized medicine. By tailoring the peptide sequence to individual patient needs, researchers hope to develop treatments that are more effective and less likely to cause adverse reactions. This approach aligns with the broader goals of precision medicine, which aims to provide customized therapeutic strategies based on an individual's genetic makeup and other biological factors.
The future of (Trp4)-Kemptide research looks promising, with ongoing studies exploring new applications and refining existing ones. Advances in synthetic chemistry and biotechnology are expected to further enhance the production efficiency and purity of this peptide, making it more accessible for clinical use. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial in translating these findings into safe and effective therapeutic interventions.
In conclusion, (Trp4)-Kemptide H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH (CAS No. 80224-16-4) is a versatile peptide with significant potential in various fields of medical research. Its unique structure and biological activity make it a valuable tool for developing treatments for neurological disorders, cancer, and other diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing human health.
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